2,6-二甲基-4-(三氟甲基)苯胺

描述

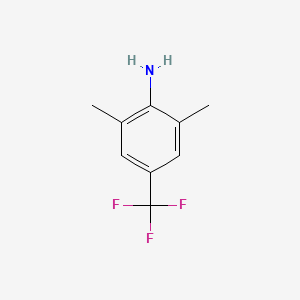

2,6-Dimethyl-4-(trifluoromethyl)aniline is a chemical compound with the CAS Number: 144991-53-7 . It has a molecular weight of 189.18 and its IUPAC name is 2,6-dimethyl-4-(trifluoromethyl)aniline .

Molecular Structure Analysis

The InChI code for 2,6-Dimethyl-4-(trifluoromethyl)aniline is 1S/C9H10F3N/c1-5-3-7(9(10,11)12)4-6(2)8(5)13/h3-4H,13H2,1-2H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

2,6-Dimethyl-4-(trifluoromethyl)aniline is a solid or semi-solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学研究应用

动力学和降解机理

Boonrattanakij 等人 (2009) 的研究探索了使用芬顿反应通过羟基自由基降解 2,6-二甲基苯胺。他们发现了特定的二级速率常数,并鉴定了各种芳香副产物,提出了该过程中 2,6-二甲基苯胺的氧化途径 (Boonrattanakij, Lu, & Anotai, 2009)。

空间位阻苯胺的合成

Vrána 等人 (2020) 描述了一种合成空间位阻苯胺的方法,包括 2,6-二甲基苯胺,使用非催化 C-C 偶联反应。此过程产生高度取代的产物,并提供了苯胺氮原子周围空间位阻效应的见解 (Vrána, Samsonov, Němec, & Růžička, 2020)。

研究化学反应中的中间结构

Rappoport 和 Shohamy (1969) 研究了 2,6-二甲基苯胺的 4-三氰基乙烯基化的中间结构,提供了有关该反应中分子转化的宝贵信息。他们的发现有助于理解此类反应的机理 (Rappoport & Shohamy, 1969)。

在复杂合成中的应用

Mechria、Dridi 和 Msaddek (2015) 使用 2,6-二甲基苯胺合成了各种钴(II)配合物,证明了其在复杂化合物合成中的适用性。这展示了 2,6-二甲基苯胺在无机化学和材料科学中的用途 (Mechria, Dridi, & Msaddek, 2015)。

酸性水溶液中臭氧分解的研究

Machulek 等人 (2009) 研究了 2,4-二甲苯胺(与 2,6-二甲基苯胺相关的化合物)在酸性水溶液中的臭氧分解。这项研究有助于理解此类化合物的环境归宿及其在氧化条件下的行为 (Machulek, Gogritchiani, Moraes, Quina, Braun, & Oliveros, 2009)。

探索拥挤亚胺环己烷中的亚胺功能

Knorr 等人 (1993) 探索了空间位阻亚胺环己烷(包括 2,6-二甲基苯胺的衍生物)中亚胺功能的孤电子对给体质量。这项研究对于理解此类化合物的电子性质和反应性具有重要意义 (Knorr, Hintermeyer, Hilpert, Mehlstäubl, Hoang, Neuner, & Bührer, 1993)。

安全和危害

作用机制

Target of Action

It is often used as a building block in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reactions it is involved in.

Mode of Action

It is known to be used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. In this process, a palladium catalyst facilitates the coupling of an organoboron compound with a halide or pseudohalide .

Biochemical Pathways

Its use in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the synthesis of various organic compounds .

Result of Action

As a building block in organic synthesis , its effects would likely depend on the specific compounds it is used to produce.

属性

IUPAC Name |

2,6-dimethyl-4-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-5-3-7(9(10,11)12)4-6(2)8(5)13/h3-4H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHBCRYOUZZLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144991-53-7 | |

| Record name | 2,6-dimethyl-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2826488.png)

![Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2826489.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2826491.png)

![N-[2-(4-Methoxyphenyl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2826492.png)

![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2826495.png)

![N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2826499.png)

![N-(3-methoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2826501.png)

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2826502.png)

![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2826503.png)

![1-[(Cyclopropylcarbamoyl)amino]-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2826504.png)

![2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2826507.png)